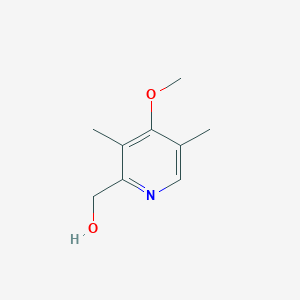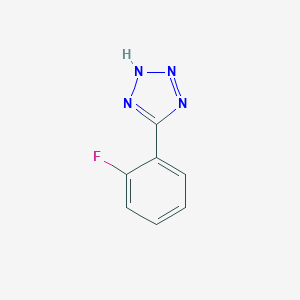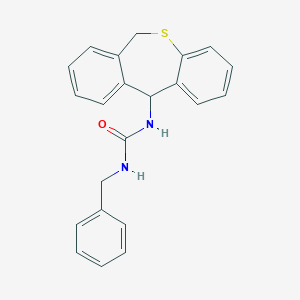
N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N'-(phenylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N'-(phenylmethyl)urea, commonly known as DBTU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DBTU belongs to the class of dibenzothiepin derivatives, which are known for their antidepressant and anxiolytic properties.
作用機序
The exact mechanism of action of DBTU is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems in the brain, including serotonin, dopamine, and norepinephrine. DBTU has been shown to increase the levels of these neurotransmitters in the brain, leading to its antidepressant and anxiolytic effects.
生化学的および生理学的効果
DBTU has been shown to have several biochemical and physiological effects in animal studies. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, DBTU has been shown to increase the levels of antioxidant enzymes, which could be beneficial in reducing oxidative stress in the brain.
実験室実験の利点と制限
DBTU has several advantages as a research tool in the laboratory. It is relatively easy to synthesize and has high purity, making it suitable for use in various assays. Additionally, its potent antidepressant and anxiolytic effects make it a valuable tool for studying the mechanisms underlying mood disorders. However, DBTU has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on DBTU. One area of interest is the potential use of DBTU in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is a need for further studies to fully understand the mechanism of action of DBTU and its potential side effects. Finally, there is a need for clinical trials to evaluate the safety and efficacy of DBTU in humans.
合成法
DBTU can be synthesized through a multi-step process involving the reaction of dibenzothiepin with phenylmethyl isocyanate. The resulting compound is then treated with hydrochloric acid and urea to yield DBTU. The synthesis method has been optimized to achieve high yields and purity of DBTU.
科学的研究の応用
DBTU has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess potent antidepressant and anxiolytic effects, making it a promising candidate for the treatment of mood disorders. Additionally, DBTU has been shown to have anti-inflammatory and anti-tumor properties, which could be useful in the treatment of various diseases.
特性
CAS番号 |
74797-28-7 |
|---|---|
製品名 |
N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N'-(phenylmethyl)urea |
分子式 |
C22H20N2OS |
分子量 |
360.5 g/mol |
IUPAC名 |
1-benzyl-3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)urea |
InChI |
InChI=1S/C22H20N2OS/c25-22(23-14-16-8-2-1-3-9-16)24-21-18-11-5-4-10-17(18)15-26-20-13-7-6-12-19(20)21/h1-13,21H,14-15H2,(H2,23,24,25) |
InChIキー |
UOTAKPNQGXSUSO-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)NC(=O)NCC4=CC=CC=C4 |
正規SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)NC(=O)NCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



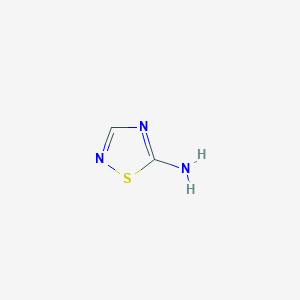
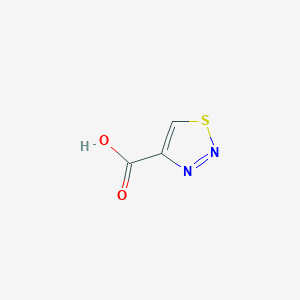
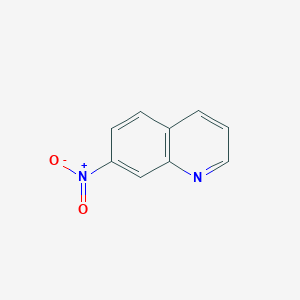
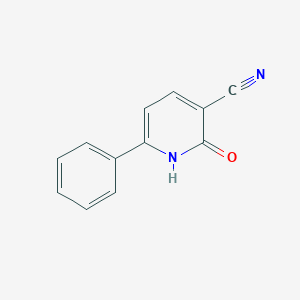
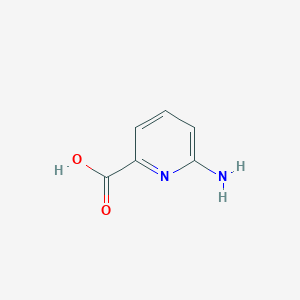
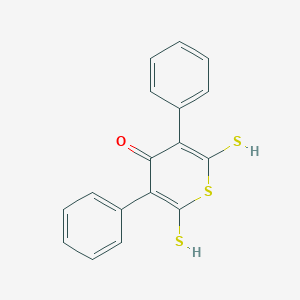
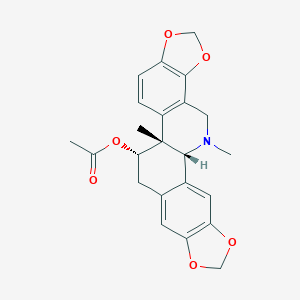
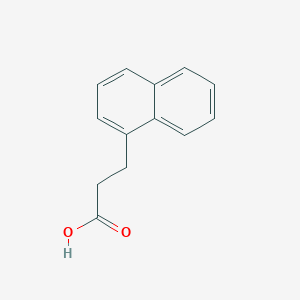
![5',9'-Dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one](/img/structure/B188577.png)
![N-[(4-Ethylphenyl)sulfonyl]glycine](/img/structure/B188578.png)
![1-[(2-Methylpiperidin-1-yl)methyl]naphthalen-2-ol](/img/structure/B188580.png)
![2-[(4-Chlorophenyl)sulfanyl]acetohydrazide](/img/structure/B188581.png)
